3-Imino-3H-benzo[f]chromene-2-carbonitrile
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Overview
Description
3-Imino-3H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound with the molecular formula C14H8N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Imino-3H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method is the reaction of 2-hydroxy-1-naphthaldehyde, malononitrile, and an amine under basic conditions. The reaction is often carried out in ethanol at reflux temperature .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-Imino-3H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzo[f]chromene derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-Imino-3H-benzo[f]chromene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-Imino-3H-benzo[f]chromene-2-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
- 3-Imino-3H-benzo[f]chromene-2-carboxamide
- 3-Amino-1-(3-hydroxy-phenyl)-1H-benzo[f]chromene-2-carbonitrile
- 3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile
Comparison: 3-Imino-3H-benzo[f]chromene-2-carbonitrile is unique due to its specific imino and nitrile functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its analogs, it often exhibits enhanced biological activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H8N2O |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
3-iminobenzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C14H8N2O/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-7,16H |
InChI Key |
KPTYBJVHTZXOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C#N |
Origin of Product |
United States |
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